molecular formula C9H16 B1430771 3,3-Diethylpent-1-yne CAS No. 919-23-3

3,3-Diethylpent-1-yne

Cat. No.: B1430771
CAS No.: 919-23-3
M. Wt: 124.22 g/mol
InChI Key: UUJPMWXCWIRHJH-UHFFFAOYSA-N
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Description

3,3-Diethylpent-1-yne is an organic compound with the molecular formula C9H16. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two ethyl groups are attached to the third carbon of a pent-1-yne chain. The presence of the triple bond imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpent-1-yne can be achieved through several methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-pentyne and ethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield this compound. The reaction typically occurs under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the coupling reactions between ethyl halides and terminal alkynes, providing an efficient route to synthesize the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylpent-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Diethylpent-1-yne has several applications in scientific research, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various reactions.

    Biology: The compound can be used in the synthesis of bioactive molecules, which are then studied for their biological activities.

    Medicine: Derivatives of this compound are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 3,3-Diethylpent-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond. The triple bond can participate in various addition reactions, where reagents add across the triple bond to form new products. The presence of the ethyl groups can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

    3,3-Dimethylpent-1-yne: Similar structure with methyl groups instead of ethyl groups.

    3,3-Diethylhex-1-yne: An extended carbon chain with similar substitution pattern.

    3,3-Diethylbut-1-yne: A shorter carbon chain with the same ethyl substitution.

Uniqueness: 3,3-Diethylpent-1-yne is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other alkynes. The presence of two ethyl groups on the third carbon atom provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,3-diethylpent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPMWXCWIRHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00844224
Record name 3,3-Diethylpent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00844224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919-23-3
Record name 3,3-Diethylpent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00844224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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